N-[1-(Difluoroamino)propyl]acetamide
Description
Structure
3D Structure
Properties
CAS No. |
647034-64-8 |
|---|---|
Molecular Formula |
C5H10F2N2O |
Molecular Weight |
152.14 g/mol |
IUPAC Name |
N-[1-(difluoroamino)propyl]acetamide |
InChI |
InChI=1S/C5H10F2N2O/c1-3-5(9(6)7)8-4(2)10/h5H,3H2,1-2H3,(H,8,10) |
InChI Key |
HRDBJJLNHRHRQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC(=O)C)N(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of N 1 Difluoroamino Propyl Acetamide
Reactivity Profiles of the Difluoroamino Group (-NF2)
The difluoroamino group (-NF2) imparts unique chemical properties to organic molecules, largely dictated by the strong electronegativity and steric bulk of the two fluorine atoms attached to the nitrogen. This section explores the electronic and steric influences on nitrogen reactivity, the dual nucleophilic and electrophilic nature of the moiety, its propensity for rearrangement and elimination reactions, and the stability of its constituent bonds.
The introduction of two fluorine atoms onto a nitrogen atom dramatically alters its reactivity compared to a typical amino group. This is a consequence of both electronic and steric effects.
Electronic Effects: Fluorine is the most electronegative element, and its presence results in a strong inductive electron-withdrawing effect. nih.gov This effect significantly reduces the electron density on the nitrogen atom. Consequently, the energy of the molecular orbitals is lowered. nih.govrsc.org This has several key implications:
Reduced Basicity and Nucleophilicity: The nitrogen lone pair is less available for donation to protons or other electrophiles, making N-difluoroamines significantly weaker bases and nucleophiles than their non-fluorinated amine counterparts. masterorganicchemistry.compurkh.com
Increased Electrophilicity: The withdrawal of electron density can make the nitrogen atom itself, or adjacent carbon atoms, more electrophilic and susceptible to attack by nucleophiles.
Steric Effects: The fluorine atoms, although relatively small, are larger than hydrogen. The presence of two fluorine atoms on the nitrogen creates steric hindrance around the nitrogen center. This bulkiness can impede the approach of reactants, influencing reaction rates and pathways. For instance, in nucleophilic substitution reactions, steric hindrance at the electrophilic center can slow down or even prevent reactions. libretexts.org
Table 1: Comparison of Electronic and Steric Properties
| Property | Alkylamine (-NH2) | Difluoroamine (-NF2) | Influence of Fluorine |
| Nitrogen Electron Density | High | Significantly Reduced | Strong inductive withdrawal by F atoms. nih.gov |
| Basicity | Basic | Very Weakly Basic/Neutral | Delocalization of N lone pair is reduced. |
| Nucleophilicity | Good Nucleophile | Poor Nucleophile | Electron density on N is lowered. purkh.com |
| Steric Hindrance at N | Low | Moderate | Two fluorine atoms shield the nitrogen. |
| Electrophilicity at N | Not Electrophilic | Potentially Electrophilic | Strong polarization of N-F bonds. |
The -NF2 group can participate in reactions through both nucleophilic and electrophilic pathways, depending on the reactants and conditions.
Nucleophilic Pathways: As discussed, the difluoroamino group is a weak nucleophile. masterorganicchemistry.com The nitrogen's lone pair of electrons can, under forcing conditions, attack strong electrophiles. However, this reactivity is significantly diminished compared to primary or secondary amines.
Electrophilic Pathways: The -NF2 group can act as an electrophile in several ways. The highly polarized N-F bond can serve as a source of "electrophilic fluorine," where a nucleophile attacks the fluorine atom. More commonly, the carbon atom attached to the -NF2 group becomes electrophilic due to the strong electron-withdrawing nature of the difluoroamino group. This makes the C-N bond susceptible to nucleophilic attack, potentially leading to the displacement of the -NF2 group. libretexts.orgnih.gov In biological systems, electrophiles are known to react with electron-rich nucleophiles, and while the -NF2 group is not a classic electrophile, its electronic influence can create electrophilic centers within the molecule. nih.gov
Like other functional groups, N-difluoroamines can undergo rearrangement and elimination reactions. libretexts.org
Rearrangement Reactions: These reactions involve the migration of an atom or group within the same molecule to yield a structural isomer. libretexts.org While specific rearrangements for N-[1-(Difluoroamino)propyl]acetamide are not extensively documented, analogous processes like the Beckmann rearrangement, which involves the isomerization of oximes to amides under acidic conditions, suggest that intramolecular transformations are possible. organicreactions.org
Elimination Reactions: These reactions involve the removal of two substituents from a molecule, often resulting in the formation of a new π-bond. youtube.com A potential elimination pathway for N-difluoroamines is the loss of hydrogen fluoride (B91410) (HF) from adjacent carbon and nitrogen atoms to form an imine. This process could be promoted by a base. The reverse of an addition reaction is an elimination reaction. youtube.comyoutube.com
The stability of the difluoroamino group is determined by the strength of its constituent N-F and C-N bonds.
C-N Bond: The carbon-nitrogen bond connecting the propyl chain to the difluoroamino group is a critical linkage. In studies of energetic materials containing difluoroamino groups, the C-NF2 bond has been identified as a potential "trigger bond," suggesting it can be the weakest bond under thermal decomposition conditions. scielo.br Theoretical calculations on difluoroamino-prismane derivatives show that these C-N bonds have dissociation energies over 200 kJ/mol, indicating good thermodynamic stability under normal conditions. scielo.br
Table 2: Bond Characteristics in the Difluoroamino Group
| Bond | General Character | Factors Affecting Stability | Typical Reactivity |
| N-F | Strong, highly polarized covalent bond. | Electronic structure, hypervalency, presence of electron-withdrawing groups. rsc.orgsmu.edu | Can be cleaved in reactions where the group acts as a fluorinating agent. beilstein-journals.org |
| C-N | Covalent single bond. | Steric strain, electronic effects of substituents. | Can be the point of fragmentation in high-energy applications; susceptible to nucleophilic attack at the carbon. scielo.br |
Reactivity of the Acetamide (B32628) Moiety
The acetamide portion of this compound consists of a carbonyl group bonded to a nitrogen atom, which is a fundamentally stable functional group.
The amide bond is exceptionally stable, a property attributed to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl π-system. researchgate.netnsf.gov This resonance imparts a partial double bond character to the C-N bond, making it strong and rotationally restricted.
Stability:
Due to this resonance stabilization, the amide carbonyl is generally inert toward nucleophilic addition. acs.org
Cleavage or hydrolysis of the amide bond typically requires harsh reaction conditions, such as heating in the presence of strong acids or bases. acs.org
Transformations: Despite its stability, the amide bond can undergo several transformations:
Hydrolysis: Under strongly acidic or basic conditions, the amide can be hydrolyzed back to its constituent carboxylic acid (acetic acid) and amine (1-(difluoroamino)propan-1-amine).
Reduction: The amide group can be reduced to an amine using powerful reducing agents.
Transamidation: This reaction involves the exchange of the amine portion of an amide with a different amine. researchgate.net While thermodynamically neutral, this transformation often requires catalysts (such as transition metals or boronic acids) or harsh conditions to overcome the inherent stability of the starting amide. mdpi.com
The presence of the electron-withdrawing difluoroamino group on the α-carbon to the amide nitrogen could potentially influence the amide bond's reactivity, although this effect is less direct than substitution on the acyl portion of the molecule. acs.org
Influence of Proximal Fluorinated Groups on Amide Reactivity
The introduction of fluorine atoms onto a molecule can dramatically alter its electronic properties and, consequently, its chemical reactivity. In the case of this compound, the difluoroamino group (-NF₂) positioned at the α-carbon to the amide nitrogen is a powerful electron-withdrawing group. This electronic influence has several predictable effects on the reactivity of the adjacent acetamide moiety.
The electron-withdrawing nature of the two fluorine atoms will decrease the electron density on the nitrogen of the difluoroamino group, and through inductive effects, on the adjacent carbon and the amide nitrogen. This reduction in electron density deactivates the amide nitrogen, making it less nucleophilic and less basic compared to a non-fluorinated analogue. acs.orgresearchgate.net The resonance delocalization of the nitrogen lone pair into the carbonyl group, a characteristic feature of amides, may be slightly diminished due to the inductive pull of the difluoroamino group. cas.cn
Conversely, the carbonyl carbon of the acetamide is rendered more electrophilic. The diminished electron-donating capability of the amide nitrogen, coupled with the inductive effect of the difluoroamino group, enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened electrophilicity suggests that this compound would be more reactive towards hydrolysis and other nucleophilic acyl substitution reactions compared to N-propylacetamide. acs.org
The following table summarizes the expected influence of the difluoroamino group on the reactivity of the acetamide functional group.
| Property | Expected Influence of the Difluoroamino Group | Rationale |
| Amide Nitrogen Basicity | Decreased | Inductive electron withdrawal by the -NF₂ group reduces electron density on the nitrogen atom. |
| Amide Nitrogen Nucleophilicity | Decreased | Reduced electron density makes the lone pair less available for donation. |
| Carbonyl Carbon Electrophilicity | Increased | Inductive effect of the -NF₂ group enhances the partial positive charge on the carbonyl carbon. |
| Rate of Nucleophilic Acyl Substitution | Increased | A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. |
| C-N Amide Bond Strength | Potentially Weakened | Reduced resonance stabilization could lead to a more labile amide bond. |
Mechanistic Investigations into Reactions Involving this compound
Elucidating the precise mechanisms of reactions involving this compound would necessitate a combination of computational and experimental approaches.
Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights into transient species like transition states that are difficult to observe experimentally. For reactions involving this compound, density functional theory (DFT) calculations would be a suitable method to explore potential reaction pathways. umich.eduthieme-connect.com
Such studies would typically involve:
Geometry Optimization: Calculating the lowest energy conformations of reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) and to calculate thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.
A hypothetical computational study on the hydroxide-catalyzed hydrolysis of this compound could, for example, map out the energy profile for the formation of the tetrahedral intermediate. The calculated activation energy for this step would provide a quantitative measure of the compound's reactivity. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis could be employed to understand the electronic changes occurring throughout the reaction, such as the extent of bond formation and breaking in the transition state.
The following table presents hypothetical activation energies for the rate-determining step of a reaction, comparing the fluorinated compound to a non-fluorinated analogue, as might be determined by computational studies.
| Compound | Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| N-propylacetamide | Base-catalyzed hydrolysis | DFT (B3LYP/6-31G) | 25.3 |
| This compound | Base-catalyzed hydrolysis | DFT (B3LYP/6-31G) | 21.8 |
A variety of experimental techniques can be employed to gather evidence for a proposed reaction mechanism. For reactions of this compound, these could include:
Kinetic Studies: Measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature, solvent) can provide information about the rate-determining step and the species involved in it. For instance, determining the reaction order with respect to a nucleophile can indicate whether it is involved in the slow step of the reaction.
Isotope Labeling Studies: Using isotopically labeled reactants (e.g., using ¹⁸O-labeled water in a hydrolysis reaction) and analyzing the products can trace the path of atoms throughout the reaction, providing strong evidence for a particular mechanism.
Spectroscopic Analysis: Techniques such as in-situ NMR or IR spectroscopy can be used to monitor the progress of a reaction and potentially detect the formation of intermediates. For example, ¹⁹F NMR could be particularly useful for tracking changes in the chemical environment of the difluoroamino group. researchgate.net
Trapping Experiments: If a reactive intermediate is proposed, adding a "trapping" agent that is known to react specifically with that intermediate can provide evidence for its existence.
The carbon atom bearing the difluoroamino group in this compound is a stereocenter. Therefore, reactions occurring at or adjacent to this center can have significant stereochemical implications.
If this compound is used as a substrate in a reaction that generates a new stereocenter, the diastereoselectivity of the reaction would be of interest. The existing stereocenter can influence the stereochemical outcome of the reaction through steric hindrance or by directing the approach of reagents.
In reactions where this compound itself is synthesized from a prochiral precursor, the use of chiral catalysts or auxiliaries could induce enantioselectivity. For example, in a hypothetical asymmetric synthesis, a chiral catalyst could preferentially catalyze the formation of one enantiomer over the other. The mechanism of this chiral induction would involve the formation of diastereomeric transition states with different energies. Understanding the geometry of these transition states, often through a combination of experimental (e.g., X-ray crystallography of catalyst-substrate complexes) and computational methods, is key to explaining the observed stereoselectivity. acs.org
The following table outlines potential stereochemical outcomes for a hypothetical reaction involving this compound.
| Reaction | Starting Material | Reagents/Conditions | Major Product Stereochemistry | Diastereomeric/Enantiomeric Excess |
| Aldol Addition | This compound enolate | Benzaldehyde, then workup | (1R, 2S)-product | 85% de |
| Asymmetric Reduction | N-[1-(Difluoroamino)acetyl]propane | Chiral reducing agent (e.g., (R)-CBS) | (R)-N-[1-(Difluoroamino)propyl]acetamide | 95% ee |
Computational Chemistry and Theoretical Insights into N 1 Difluoroamino Propyl Acetamide
Quantum Chemical Calculations
The difluoroamino (-NF₂) group is a key functional moiety that dictates the electronic nature of the molecule. An electronic structure analysis would reveal the distribution of electrons and the nature of the chemical bonds, particularly the N-F and N-C bonds. The high electronegativity of fluorine atoms induces a significant partial positive charge on the nitrogen atom and adjacent carbon, influencing the molecule's polarity and intermolecular interactions.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify charge delocalization and hyperconjugative interactions. For instance, in related fluorinated compounds, it has been observed that fluorine substituents can significantly alter the electronic properties of the molecule, which in turn affects stability and reactivity. acs.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.orgnih.gov For energetic compounds, a smaller HOMO-LUMO gap often correlates with higher sensitivity.
The propylacetamide chain in N-[1-(Difluoroamino)propyl]acetamide allows for significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Computational methods can be used to identify stable conformers and calculate their relative energies to determine the most probable molecular shapes. Such studies on related flexible molecules have shown that steric and stereoelectronic effects govern conformational preferences. imperial.ac.uk For fluoroamines, the gauche effect and other hyperconjugative interactions involving the C-F bond can play a significant role in determining the most stable conformations.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. github.io By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as solvents. arxiv.orgacs.org For a molecule like this compound, MD simulations could be used to explore its conformational landscape, study its behavior in different environments, and understand how intermolecular forces, such as hydrogen bonding, influence its structure and aggregation. acs.org
Understanding the formation and decomposition of this compound requires modeling the corresponding reaction pathways. Computational chemistry allows for the mapping of potential energy surfaces (PES), which describe the energy of a system as a function of its geometry. nih.gov By locating reactants, products, intermediates, and, most importantly, transition states on the PES, a complete reaction mechanism can be elucidated. youtube.com The energy difference between the reactants and the highest-energy transition state determines the activation energy, a key factor controlling the reaction rate.
The concept of an "energy landscape" provides a broader view of all possible conformations and chemical states a molecule can adopt. arxiv.orgarxiv.org For difluoroamination reactions, theoretical modeling can identify the most energetically favorable pathways, helping to predict reaction outcomes and optimize synthesis conditions. nih.gov Furthermore, studying the decomposition pathways is critical for assessing the stability of energetic materials. Computational methods can predict bond dissociation energies and identify the weakest bonds, offering insights into the initial steps of thermal decomposition. core.ac.uk
Density Functional Theory (DFT) Studies Applied to Fluorinated Nitrogen Compounds
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a system based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of molecules, including fluorinated nitrogen compounds. nih.govresearchgate.netnih.gov
DFT studies have been successfully applied to predict geometries, vibrational frequencies, and reaction energies for various molecules containing C-F and N-F bonds. nih.govresearchgate.net For instance, DFT calculations can accurately model the structural parameters and heats of formation for energetic nitrogen-rich salts containing -NF₂ groups. nih.gov The choice of the functional (e.g., B3LYP, ωB97X-D) and basis set is crucial for obtaining reliable results, and these are often benchmarked against experimental data or higher-level calculations. researchgate.netdergipark.org.tr In the context of this compound, DFT would be the workhorse method for initial geometric optimizations, frequency calculations, and exploring reaction mechanisms.
Table 1: Example DFT-Calculated Properties for a Series of Acetamide (B32628) Derivatives This table presents example data for different acetamide derivatives to illustrate the types of properties that can be calculated using DFT. The data is derived from a study on potential anti-HIV drugs and is not representative of this compound.
| Derivative Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Phenyl | -8.65 | -2.69 | 5.96 | 4.88 |
| 4-Bromophenyl | -8.76 | -2.97 | 5.79 | 5.09 |
| 4-Nitrophenyl | -9.31 | -3.81 | 5.50 | 7.42 |
| 4-Methylphenyl | -8.41 | -2.56 | 5.85 | 5.49 |
| 4-Methoxyphenyl | -8.19 | -2.48 | 5.71 | 5.86 |
| Data adapted from a DFT study on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives. nih.gov |
Structure-Reactivity Relationships Derived from Computational Data
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity or properties. nih.gov By calculating a range of molecular descriptors for a series of related compounds, it is possible to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models.
For energetic compounds, key descriptors often include:
Heats of Formation (HOF): A primary indicator of energy content. nih.gov
Bond Dissociation Energies (BDE): The BDE of the weakest bond can indicate the initial step in decomposition and thermal stability. core.ac.uk
Electrostatic Potential (ESP): The ESP mapped onto the molecular surface can reveal regions susceptible to nucleophilic or electrophilic attack and is used to analyze the chemical reactivity of energetic compounds. acs.org
HOMO-LUMO Gap: As mentioned, this is an indicator of kinetic stability. nih.gov
Atomic Charges: Can provide insight into reactive sites within the molecule.
By computing these descriptors for this compound and comparing them to those of known energetic materials, it would be possible to predict its relative stability, sensitivity, and energetic performance. Such computational screening is an efficient and cost-effective way to evaluate new potential energetic materials before undertaking challenging and hazardous synthesis. nih.gov
Advanced Spectroscopic Characterization of N 1 Difluoroamino Propyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environments of other NMR-active nuclei such as fluorine and nitrogen.
¹H NMR Analysis for Proton Environments in N-[1-(Difluoroamino)propyl]acetamide
The proton NMR (¹H NMR) spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The propyl chain and the acetamide (B32628) group contain several protons that would exhibit characteristic chemical shifts and coupling patterns.
Methyl Group (CH₃-CH₂): The terminal methyl group of the propyl chain would likely appear as a triplet in the upfield region of the spectrum, typically around 0.9-1.0 ppm. This triplet splitting pattern arises from the coupling with the adjacent methylene (B1212753) (-CH₂-) protons.
Methylene Group (CH₃-CH₂-CH): The methylene group of the propyl chain would be expected to show a more complex splitting pattern, likely a multiplet, due to coupling with both the terminal methyl protons and the methine proton. Its chemical shift would be anticipated in the range of 1.5-1.8 ppm.
Methine Proton (CH-NF₂): The proton on the carbon bearing the difluoroamino and acetamido groups is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and fluorine atoms. This would result in a downfield chemical shift, likely appearing as a multiplet due to coupling with the adjacent methylene protons and potentially with the fluorine nuclei.
Amide Proton (NH): The amide proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear in the downfield region, and its presence could be confirmed by D₂O exchange.
Acetamide Methyl Group (CH₃-C=O): The methyl protons of the acetamide group would appear as a singlet, as there are no adjacent protons to couple with. This signal is typically found in the region of 2.0-2.2 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |
| CH₃ (propyl) | 0.9 - 1.0 | Triplet (t) |
| CH₂ (propyl) | 1.5 - 1.8 | Multiplet (m) |
| CH (propyl) | Downfield | Multiplet (m) |
| NH (amide) | Variable (downfield) | Broad singlet (br s) |
| CH₃ (acetamide) | 2.0 - 2.2 | Singlet (s) |
¹³C NMR Analysis for Carbon Backbones and Connectivity
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
Carbonyl Carbon (C=O): The carbonyl carbon of the acetamide group is the most deshielded carbon and would appear furthest downfield, typically in the range of 170-175 ppm.
Methine Carbon (CH-NF₂): The carbon atom bonded to the difluoroamino group would be significantly influenced by the electronegative fluorine and nitrogen atoms, leading to a downfield chemical shift. Coupling to the directly attached fluorine atoms would likely result in a triplet for this carbon signal.
Propyl Chain Carbons: The carbons of the propyl chain would appear in the upfield region of the spectrum. The terminal methyl carbon would be the most shielded, followed by the methylene carbon, and then the methine-adjacent methylene carbon.
Acetamide Methyl Carbon: The methyl carbon of the acetamide group would also be found in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| C=O (amide) | 170 - 175 |
| CH-NF₂ | Downfield |
| CH₂ (propyl) | Upfield |
| CH₃ (propyl) | Upfield |
| CH₃ (acetamide) | Upfield |
¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Patterns
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. biophysics.org In this compound, the two fluorine atoms of the difluoroamino group are chemically equivalent and would therefore be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the NF₂ group. Furthermore, this signal would likely be split into a doublet by the adjacent methine proton (¹H-¹⁹F coupling), providing further structural confirmation.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. This would be instrumental in confirming the connectivity of the propyl chain, for instance, by showing correlations between the methyl, methylene, and methine protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the known proton assignments.
Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrogen Environments
¹⁵N NMR spectroscopy can provide valuable information about the two distinct nitrogen environments in this compound: the amide nitrogen and the difluoroamino nitrogen. The chemical shifts of these nitrogen atoms are sensitive to their hybridization and the electronegativity of the atoms they are bonded to. The amide nitrogen would be expected to have a chemical shift typical for secondary amides, while the difluoroamino nitrogen would likely be shifted significantly due to the presence of the two highly electronegative fluorine atoms. ¹⁵N NMR is an insensitive technique, but it can be a powerful tool for structural confirmation. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For this compound (C₅H₁₀F₂N₂O), the expected monoisotopic mass is 152.0761 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. The fragmentation pattern would provide further structural evidence. Expected fragmentation pathways could include:
Loss of the acetamide group or parts of it.
Cleavage of the C-N bond connecting the propyl chain to the acetamido group.
Loss of the difluoroamino group.
Fragmentation of the propyl chain.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [C₅H₁₀F₂N₂O]⁺ | 152 | Molecular Ion |
| [C₃H₆NF₂]⁺ | 93 | Propyl-difluoroamino fragment |
| [C₂H₄NO]⁺ | 58 | Acetamide fragment |
| [C₃H₇]⁺ | 43 | Propyl fragment |
By combining the data from these various spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending, and the frequency of the absorbed radiation is characteristic of the bond type and its molecular environment.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for its primary functional groups: the amide group (C=O, N-H), the difluoroamino group (N-F), and various carbon-hydrogen and carbon-carbon single bonds. The precise position of these bands can provide insight into the molecular structure and bonding. For instance, the frequency of the carbonyl (C=O) stretch is sensitive to its chemical environment, including hydrogen bonding.
Hypothetical IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3350 - 3250 | N-H Stretch | Amide | Medium |
| 2960 - 2850 | C-H Stretch (Aliphatic) | Propyl group | Medium |
| 1680 - 1630 | C=O Stretch (Amide I) | Amide | Strong |
| 1560 - 1520 | N-H Bend (Amide II) | Amide | Medium |
| 1100 - 1000 | C-N Stretch | Amide/Amino | Medium |
| 1050 - 950 | N-F Stretch | Difluoroamino | Strong |
| 900 - 800 | C-F Stretch | (Implied) | Strong |
This table is illustrative and not based on experimental data.
Raman Spectroscopy for Vibrational Fingerprinting of Fluorinated Organic Molecules
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. nih.gov It relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational modes of the molecule. nih.gov This energy shift provides a unique "vibrational fingerprint" for a molecule. sciencedaily.comeurekalert.org
Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. For fluorinated organic molecules, Raman spectroscopy can be a powerful tool. The vibrations of C-F and N-F bonds, due to the high electronegativity and mass of fluorine, often give rise to strong and characteristic Raman signals. The technique is valuable for studying the skeletal vibrations of the carbon backbone and for confirming the presence and structure of the difluoroamino group.
Hypothetical Raman Shift Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2960 - 2850 | C-H Stretch (Aliphatic) | Propyl group | Strong |
| 1650 - 1620 | C=O Stretch (Amide I) | Amide | Weak |
| 1460 - 1440 | C-H Bend (CH₂) | Propyl group | Medium |
| 1050 - 950 | N-F Symmetric Stretch | Difluoroamino | Strong |
| 900 - 800 | C-F Symmetric Stretch | (Implied) | Strong |
| 800 - 700 | C-C Stretch | Propyl backbone | Medium |
This table is illustrative and not based on experimental data.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov The method involves directing a beam of X-rays onto a crystal. The atoms in the crystal lattice scatter the X-rays, creating a diffraction pattern of constructive and destructive interference. srce.hr By analyzing the angles and intensities of the diffracted beams, it is possible to deduce the precise arrangement of atoms in the crystal, including bond lengths, bond angles, and torsion angles. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would provide definitive information about its solid-state conformation. This would include the geometry of the amide and difluoroamino groups, the conformation of the propyl chain, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Powder X-ray diffraction (PXRD) could be used to characterize the bulk crystalline form of the material. nih.gov
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 780.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.29 |
This table is illustrative and not based on experimental data.
Synthetic Utility of N 1 Difluoroamino Propyl Acetamide As a Molecular Building Block
Green Chemistry Principles in the Synthesis of Fluorinated Nitrogen Compounds
Development of Sustainable Methodologies for Fluorine Introduction
The introduction of fluorine into a molecule is a critical step that has traditionally been fraught with environmental and safety challenges. Sustainable methodologies aim to mitigate these issues through innovative synthetic strategies.
A significant goal in green chemistry is the replacement of metal catalysts, which can be toxic, expensive, and difficult to remove from the final product, with metal-free alternatives. In the context of difluoroamination, this involves avoiding transition-metal-catalyzed reactions. Electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™, are examples of non-metallic compounds that can deliver a "F+" equivalent to a nucleophilic substrate. wikipedia.orgalfa-chemistry.com The development of metal-free methods for the formation of C-N bonds, a related field, has also seen significant progress, offering potential insights for difluoroamination. nih.govnih.gov For the synthesis of N-[1-(Difluoroamino)propyl]acetamide, a hypothetical metal-free approach could involve the direct reaction of a suitable precursor with an electrophilic N-F reagent, thereby eliminating the need for metal catalysts and their associated environmental burdens. Researchers have successfully demonstrated that iodine catalysis can be a powerful tool for C(sp3)-H fluorination with nucleophilic fluorine sources under mild, metal-free conditions. news-medical.net
The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. While many organic reactions are not traditionally performed in water, recent research has shown that aqueous environments can sometimes accelerate reaction rates and improve selectivity. researchgate.net The direct fluorination of some organic compounds has been successfully achieved in aqueous media. rsc.org For the synthesis of this compound, exploring the possibility of conducting the difluoroamination step in water or other non-conventional, greener solvents like ionic liquids could significantly reduce the reliance on volatile organic compounds (VOCs). The development of fluorinating reagents that are stable and effective in water is an active area of research.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers numerous advantages for fluorination reactions. youtube.com These include enhanced heat transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for automation and process control. researchgate.net Given that many fluorinating agents are highly reactive and potentially hazardous, the contained and controlled environment of a flow reactor is particularly beneficial. researchgate.net The synthesis of this compound could be adapted to a flow process, which would not only improve safety but also potentially increase reaction efficiency and yield through precise control of reaction parameters like temperature, pressure, and residence time. youtube.com
| Parameter | Batch Reaction | Flow Reaction |
| Reaction Scale | Milligram to Kilogram | Microgram to Multikilogram |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |
| Reproducibility | Can be variable | Highly reproducible |
| Automation | Difficult | Readily automated |
Atom Economy and Waste Minimization in Difluoroamination Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. youtube.comscranton.eduyoutube.com Reactions with high atom economy generate minimal waste, making them more sustainable and cost-effective.
In the context of difluoroamination, the choice of reagents and reaction type significantly impacts the atom economy. For instance, addition reactions generally have a high atom economy, while substitution and elimination reactions are inherently less efficient. The synthesis of this compound should ideally be designed to maximize atom economy. This can be achieved by selecting reagents that are fully incorporated into the final product, thus minimizing the formation of byproducts.
Calculating Atom Economy: The percent atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
For a hypothetical synthesis of this compound, a high atom economy would be indicative of a greener process. For example, a reaction with a 100% yield can still have a low atom economy if it produces a significant amount of byproducts. chembam.com
| Reaction Type | General Atom Economy | Example |
| Addition | High (often 100%) | A + B → C |
| Substitution | Moderate | A-B + C → A-C + B |
| Elimination | Low | A-B → A + B |
Design and Development of Environmentally Benign Fluorinating Reagents
The development of safer and more environmentally friendly fluorinating reagents is a crucial aspect of green chemistry. scienmag.com Historically, fluorination has relied on highly toxic and corrosive reagents like elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF). acsgcipr.org Modern research focuses on creating reagents that are easier to handle, less toxic, and generate fewer hazardous byproducts.
Electrophilic N-F reagents, such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), represent a significant advancement in this area. wikipedia.orgalfa-chemistry.com These reagents are typically crystalline solids that are stable, less hazardous, and easier to handle than their gaseous predecessors. acsgcipr.org While they are derived from elemental fluorine, their use in the lab is considerably safer. acsgcipr.org The development of recyclable fluorinating reagents or those generated in situ from benign sources is a key area of ongoing research. nih.gov For the synthesis of this compound, the use of such advanced N-F reagents would be a primary consideration to align with green chemistry principles.
| Fluorinating Agent | Advantages | Disadvantages |
| **Elemental Fluorine (F₂) ** | Excellent atom economy | Highly reactive, toxic, requires special handling |
| Hydrogen Fluoride (HF) | Excellent atom economy | Extremely corrosive and hazardous |
| N-F Reagents (e.g., Selectfluor™) | Safe and easy to handle, low toxicity | Derived from elemental fluorine, can be expensive |
Energy Efficiency Considerations in the Synthesis of this compound
The synthesis of this compound should be designed with energy efficiency in mind. This could involve several strategies:
Catalyst Development: Utilizing highly active catalysts that can promote the reaction at lower temperatures.
Process Optimization: In a flow chemistry setup, for example, precise temperature control can prevent overheating and unnecessary energy consumption. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
